Losartan Potassium

Hypertension Pharmacology Clinical trial

Losartan Potassium is the prototypical AT1 receptor antagonist (ARB) and the only agent in its class with clinically proven uricosuric activity—consistently lowering serum uric acid by 0.3 mg/dL (P=0.001 vs. valsartan). It is FDA-indicated for diabetic nephropathy (RENAAL trial) and stroke risk reduction in hypertensive patients with LVH (LIFE trial). For formulation scientists, both crystalline (Form I/II) and amorphous forms are available, offering differentiated dissolution profiles for novel drug delivery systems. Select Losartan Potassium when dual antihypertensive and urate-lowering action is required, or when outcome-based evidence for renal and cerebrovascular protection is paramount.

Molecular Formula C22H22ClKN6O
Molecular Weight 461.0 g/mol
CAS No. 124750-99-8
Cat. No. B193129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan Potassium
CAS124750-99-8
Synonyms2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Cozaar
DuP 753
DuP-753
DuP753
Losartan
Losartan Monopotassium Salt
Losartan Potassium
MK 954
MK-954
MK954
Monopotassium Salt, Losartan
Potassium, Losartan
Salt, Losartan Monopotassium
Molecular FormulaC22H22ClKN6O
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+]
InChIInChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1
InChIKeyOXCMYAYHXIHQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Solubility1mg/mL
4.70e-03 g/L

Losartan Potassium (CAS 124750-99-8): Procurement-Quality Reference for the Prototype Angiotensin II Receptor Blocker (ARB)


Losartan potassium is the potassium salt of losartan, a non-peptide biphenyl-tetrazole imidazole derivative and the prototype molecule of the angiotensin II type 1 (AT1) receptor antagonist class [1]. As the first clinically approved ARB (FDA 1995), it serves as the structural template from which subsequent sartans (valsartan, candesartan, irbesartan, olmesartan, etc.) were derived [2]. Losartan is a prodrug that undergoes substantial cytochrome P450 (primarily CYP2C9)-mediated first-pass hepatic metabolism to yield EXP3174, a carboxylic acid metabolite that is 10- to 40-fold more potent by weight than the parent compound and functions as a reversible, non-competitive AT1 receptor antagonist [3]. Its oral bioavailability is approximately 33%, with peak plasma concentrations of the parent drug at 1 hour and the active metabolite at 3-4 hours post-dose; the terminal elimination half-life of EXP3174 is 6-9 hours, supporting once-daily dosing at 50-100 mg [4].

Losartan Potassium: Why ARB Class Interchangeability Is Not Supported by Comparative Evidence


Although angiotensin II receptor blockers share a common mechanism of AT1 receptor antagonism, substantial pharmacokinetic, pharmacodynamic, and pleiotropic heterogeneity exists among individual agents that precludes direct therapeutic or industrial substitution [1]. A 2024 network meta-analysis of 193 randomized controlled trials concluded that valsartan and losartan were less effective in lowering blood pressure than other ARBs (olmesartan, telmisartan, candesartan), with quantifiable differences in both systolic and diastolic blood pressure reduction [2]. Dose-response meta-analysis of FDA registration data demonstrates statistically significant differences in maximal antihypertensive efficacy (Emax) across the class, with losartan exhibiting an Emax of 5.6 mmHg for diastolic blood pressure reduction compared to 7.5 mmHg for candesartan (p=0.014 vs. valsartan) [3]. Furthermore, losartan possesses a uricosuric effect mediated by URAT1 transporter inhibition that is not shared by other ARBs; candesartan and valsartan are metabolically neutral or negatively affect serum uric acid, while losartan consistently lowers serum uric acid levels—a differentiation that carries clinical and formulation-relevance implications [4].

Losartan Potassium: Quantitative Evidence Guide for Scientific and Industrial Differentiation


Losartan vs. Valsartan: Equivalent Blood Pressure Reduction but Divergent Effects on Serum Uric Acid

In a multicenter, randomized, double-blind, 12-week trial comparing once-daily losartan (50 mg titrated to 100 mg) versus valsartan (80 mg titrated to 160 mg) in 495 patients with mild to moderate essential hypertension, losartan and valsartan demonstrated statistically equivalent reductions in trough sitting diastolic blood pressure (SiDBP) with a between-group difference of only 0.2 mmHg (90% CI: -1.3 to 1.7; P=0.827) [1]. However, a significant divergence was observed in serum uric acid levels: losartan decreased mean serum uric acid from 6.0 mg/dL to 5.7 mg/dL, whereas valsartan increased serum uric acid from 5.9 mg/dL to 6.0 mg/dL (P=0.001 for between-treatment difference) [2]. This uricosuric effect of losartan, mediated by inhibition of the URAT1 transporter, is unique among commercially available ARBs and is not observed with valsartan, candesartan, or olmesartan [3].

Hypertension Pharmacology Clinical trial

Losartan vs. Valsartan: Head-to-Head Responder Rate Comparison

In an 8-week randomized, double-blind trial comparing valsartan (80 mg titrated to 160 mg) with losartan (50 mg titrated to 100 mg) in adults with uncomplicated essential hypertension, both agents produced similar significant reductions in mean seated systolic and diastolic blood pressures compared to placebo [1]. However, at the 8-week treatment endpoint, valsartan achieved a significantly higher responder rate (defined as seated diastolic blood pressure <90 mmHg or ≥10 mmHg reduction from baseline) of 62% compared to 55% for losartan (P=0.02) [2]. This difference suggests that at recommended starting and titrated doses, valsartan may produce a higher proportion of patients achieving blood pressure control despite similar mean reductions, a finding relevant for population-level therapeutic selection and comparative effectiveness research [3].

Hypertension Clinical efficacy Responder analysis

Losartan vs. Candesartan, Valsartan, Irbesartan: Dose-Response Emax Quantification from FDA Registration Data

A meta-analysis of dose-response relationships for the first four approved AT1-receptor blockers—losartan, valsartan, irbesartan, and candesartan—was conducted using data from FDA New Drug Application evaluation reports, encompassing all available randomized, double-blind, placebo-controlled, parallel-group studies in adult patients with mild to moderate primary diastolic hypertension [1]. The maximal antihypertensive effect at an infinitely large dose (Emax) for diastolic blood pressure (DBP) reduction, fitted to an Emax model, was calculated with 95% confidence intervals [2]. Losartan exhibited an Emax of 5.6 mmHg (95% CI: 3.6-7.5), valsartan 5.8 mmHg (95% CI: 5.0-6.6), irbesartan 6.9 mmHg (95% CI: 5.9-7.9), and candesartan 7.5 mmHg (95% CI: 6.1-8.9). The difference between candesartan and valsartan was statistically significant (p=0.014), and candesartan was proven to have a greater antihypertensive effect than losartan at recommended doses in previous head-to-head comparisons [3]. These Emax values represent the theoretical maximum DBP reduction achievable with each agent, independent of dose.

Pharmacodynamics Dose-response Meta-analysis

Losartan vs. Valsartan: Differential AT2 Receptor-Mediated cGMP Stimulation in Renal Interstitium

In a preclinical comparative study using conscious normotensive, sodium-depleted Sprague-Dawley rats, the effects of equimolar and equidepressor doses of losartan (0.02 mmol/kg) and valsartan (0.02 mmol/kg) on AT2 receptor-mediated renal interstitial fluid cGMP were quantified via microdialysis [1]. Both drugs produced equal effects on blood pressure, confirming dose equivalence [2]. However, intravenous administration of valsartan led to a 69.1% increase in renal interstitial fluid cGMP, compared to only a 10.3% increase with losartan [3]. Five hours after oral administration, valsartan produced a sustained 48% increase in cGMP versus a 10.9% increase with losartan, and the effect of valsartan was sustained for 8 hours post-dose whereas losartan's effect was not sustained [4]. The cGMP increases were completely inhibited by AT2 receptor blockade, confirming AT2 receptor-mediated signaling [5]. This differential AT2 receptor stimulation may contribute to distinct renal and vascular protective effects beyond blood pressure reduction.

Pharmacodynamics AT2 receptor Renal physiology

Losartan Potassium Amorphous vs. Crystalline Forms: Dissolution Rate and Stability Profile Differentiation

Losartan potassium exists in multiple solid-state forms, including two well-characterized crystalline polymorphs (Form I and Form II) and an amorphous form, each with distinct physical properties relevant to formulation development and manufacturing [1]. U.S. Patent No. 5,608,075 describes Form I and Form II as differing in stability, physical properties, and spectral characteristics; Form I is the low-temperature stable enantiotropic polymorph [2]. Critically, the crystalline forms of losartan potassium, while physically stable during storage and processing with low tendency for polymorphic conversion, exhibit poorer aqueous dissolution rates compared to non-crystalline (amorphous) forms [3]. This inverse relationship between physical stability and dissolution rate is a key consideration for formulation scientists: crystalline losartan provides superior long-term storage stability, whereas amorphous losartan or solid dispersion formulations may offer enhanced dissolution and potentially improved bioavailability for specific delivery applications [4].

Solid-state chemistry Formulation Polymorphism

Losartan: Unique Uricosuric Effect Among ARBs — Quantitative Switching Study from Other ARBs to High-Dose Losartan

In a prospective clinical study, 35 essential hypertensive patients with baseline serum uric acid >6 mg/dL who were receiving treatment with other oral ARBs (valsartan, candesartan, telmisartan, or olmesartan) were switched to high-dose losartan (100 mg/day) and followed for 6 months [1]. After 6 months of high-dose losartan treatment, no significant changes in blood pressure or pulse rate were observed (137±17/77±15 mmHg to 136±19/77±14 mmHg), confirming that the uricosuric effect was independent of blood pressure reduction [2]. The urinary uric acid-to-creatinine ratio (uUA/uCr) increased significantly from 0.481 to 0.631 (p<0.05), and serum uric acid decreased significantly from 7.3 mg/dL to 6.0 mg/dL (p<0.001), representing a 1.3 mg/dL (17.8%) absolute reduction [3]. High molecular weight adiponectin also increased from 2,374 ng/mL to 2,975 ng/mL (p=0.039) [4]. This uricosuric effect is mediated by losartan's inhibition of the URAT1 transporter and is unique among ARBs; candesartan and valsartan show neutral or negative effects on serum uric acid, while only losartan consistently demonstrates uric acid lowering [5].

Uric acid Pleiotropic effects URAT1 inhibition

Losartan Potassium: Priority Procurement Scenarios Based on Quantitative Differentiation Evidence


Hypertensive Patients with Comorbid Hyperuricemia or Gout — Unique Uricosuric ARB

Based on direct head-to-head trial evidence showing losartan reduces serum uric acid by 0.3 mg/dL while valsartan increases uric acid by 0.1 mg/dL (P=0.001) [1], and switching studies demonstrating a 1.3 mg/dL reduction (from 7.3 to 6.0 mg/dL, p<0.001) when transitioning from other ARBs to high-dose losartan [2], losartan is the only ARB with clinically proven uricosuric activity. This makes losartan the evidence-based ARB of choice for hypertensive patients with elevated serum uric acid (>6 mg/dL) or gout, offering a dual therapeutic benefit not achievable with valsartan, candesartan, or other ARBs [3].

Diabetic Nephropathy with Proteinuria — RENAAL Trial-Validated Renal Protection

The RENAAL (Reduction of Endpoints in NIDDM with the Angiotensin II Antagonist Losartan) trial, a randomized, placebo-controlled, double-blind study in 1,513 patients with type 2 diabetes and nephropathy, established losartan's efficacy in reducing the rate of progression of diabetic nephropathy as measured by doubling of serum creatinine, end-stage renal disease, or death [4]. Losartan potassium tablets are FDA-indicated for the treatment of diabetic nephropathy with elevated serum creatinine and proteinuria (urinary albumin-to-creatinine ratio ≥300 mg/g) in patients with type 2 diabetes and hypertension [5]. This indication, supported by level I evidence, differentiates losartan from several ARBs that lack dedicated outcome trial data for this specific population.

Stroke Risk Reduction in Hypertensive Patients with Left Ventricular Hypertrophy — LIFE Trial Evidence

The LIFE (Losartan Intervention For Endpoint reduction in hypertension) study, a multinational, double-blind trial in 9,193 hypertensive patients with ECG-documented left ventricular hypertrophy, demonstrated that losartan-based treatment reduced the risk of stroke by 25% relative to atenolol-based treatment (p=0.001) [6]. Losartan potassium is FDA-indicated for the reduction of stroke risk in patients with hypertension and left ventricular hypertrophy [7]. This outcome-based differentiation provides procurement rationale for losartan in high-risk hypertensive populations with documented LVH.

Amorphous Formulation Development for Enhanced Dissolution — Polymorph Selection

For formulation scientists developing novel drug delivery systems or generic equivalents, the selection between crystalline and amorphous losartan potassium has direct implications for dissolution profile and manufacturing process control [8]. Crystalline forms (Form I/II) offer superior physical stability during storage with minimal polymorphic conversion risk, while amorphous losartan provides enhanced dissolution rates that may improve bioavailability in specific delivery applications such as mouth-dissolving films or self-emulsifying drug delivery systems [9]. Patent literature supports the use of amorphous losartan potassium in pharmaceutical compositions where rapid dissolution is prioritized over long-term physical stability [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Losartan Potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.